molecular formula C19H26N2O2 B5032046 (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine

(2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine

Cat. No.: B5032046
M. Wt: 314.4 g/mol
InChI Key: KUHORJHXHLMQHF-MRXNPFEDSA-N
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Description

The compound (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine is a synthetic organic molecule characterized by a benzofuran moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.

    Attachment to Piperazine: The benzofuran derivative is then reacted with a piperazine derivative. This step often involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

    Introduction of Substituents: The isopropyl and methyl groups are introduced through alkylation reactions, using reagents like alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.

    Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.

    Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biochemistry: It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Medicine

    Drug Development: The compound can serve as a lead compound in the development of new therapeutic agents, especially for diseases involving the central nervous system.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Agriculture: The compound can be used in the formulation of agrochemicals, such as pesticides and herbicides.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential bioactive properties.

Mechanism of Action

The mechanism of action of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropylpiperidine
  • (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methylpiperazine
  • (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-ethylpiperazine

Uniqueness

  • Structural Features : The presence of both the benzofuran and piperazine moieties in a single molecule provides unique chemical and biological properties.
  • Reactivity : The specific substitution pattern on the piperazine ring can influence the compound’s reactivity and interaction with biological targets.
  • Applications : Its diverse applications in various fields, from medicinal chemistry to material science, highlight its versatility compared to similar compounds.

This detailed overview provides a comprehensive understanding of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12(2)16-11-20(5)8-9-21(16)19(22)18-14(4)15-10-13(3)6-7-17(15)23-18/h6-7,10,12,16H,8-9,11H2,1-5H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHORJHXHLMQHF-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(C[C@@H]3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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